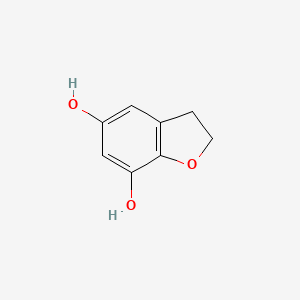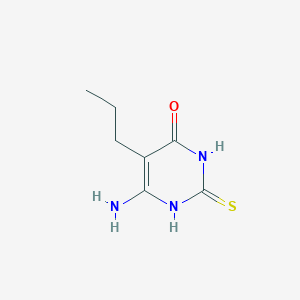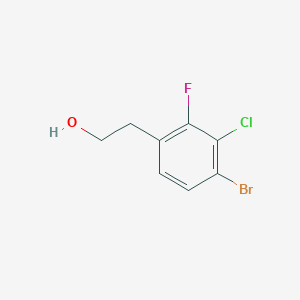
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol is an organic compound that belongs to the class of halogenated phenyl ethanols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with an ethan-1-ol group. The unique combination of halogens and the hydroxyl group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the halogenation of a phenyl ethanol precursor. The process typically includes:
Halogenation: Starting with a phenyl ethanol, the compound undergoes halogenation using reagents such as bromine, chlorine, and fluorine sources. The reaction conditions often involve the use of catalysts and solvents to facilitate the substitution reactions.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Dehalogenated phenyl ethanols or hydrocarbons.
Substitution: Phenyl ethanols with different functional groups replacing halogens.
Scientific Research Applications
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogens can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(4-Bromo-3-chloro-2-fluorophenyl)methanol: Similar structure but with a methanol group.
Uniqueness
2-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-ol is unique due to the specific combination of halogens and the hydroxyl group, which imparts distinct chemical and biological properties. The presence of multiple halogens can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2,12H,3-4H2 |
InChI Key |
XEJUXXRHPQWKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCO)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



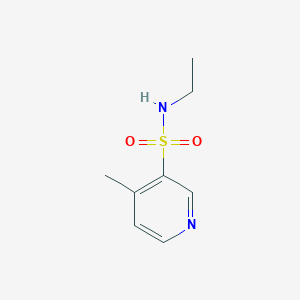
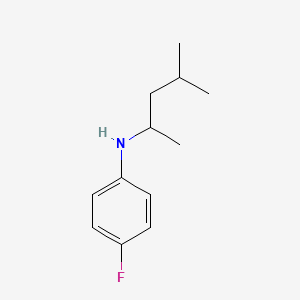


![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
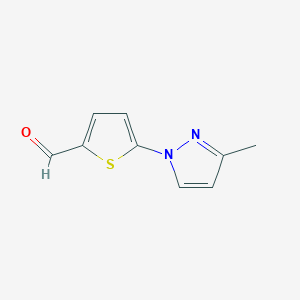
![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
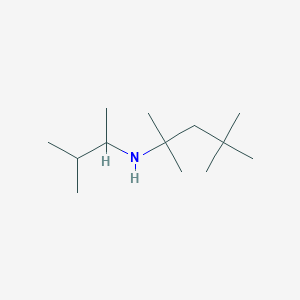
![3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
![1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B13261711.png)
